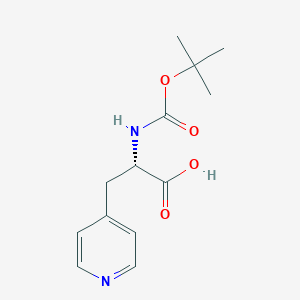

Boc-Ala(4-pyridyl)-OH

Descripción

The exact mass of the compound Boc-3-(4-pyridyl)-L-alanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYWDMKESUACOU-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427302 | |

| Record name | N-(tert-Butoxycarbonyl)-3-pyridin-4-yl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37535-57-2 | |

| Record name | N-(tert-Butoxycarbonyl)-3-pyridin-4-yl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Ala(4-pyridyl)-OH for Researchers and Drug Development Professionals

Introduction: N-α-tert-Butoxycarbonyl-L-3-(4-pyridyl)alanine, commonly abbreviated as Boc-Ala(4-pyridyl)-OH or Boc-4-Pal-OH, is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptide synthesis. The incorporation of the 4-pyridylalanine moiety into peptides can introduce unique structural and functional properties, such as enhanced receptor affinity and improved pharmacokinetic profiles. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its use as a building block in stepwise solid-phase peptide synthesis (SPPS) and solution-phase synthesis. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and its role in modulating specific biological signaling pathways.

Physicochemical and Quantitative Data

This compound is a white to off-white solid. Below is a summary of its key quantitative data compiled from various sources.

| Property | Value | References |

| CAS Number | 37535-57-2 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [2] |

| Molecular Weight | 266.29 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Purity | ≥97.0% (HPLC) | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in water, alcohol, and DMSO |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the Boc protection of amino acids.

Materials:

-

L-3-(4-pyridyl)alanine

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (B1210297)

-

1 M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (B86663) (KHSO₄) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane or petroleum ether (for crystallization)

Procedure:

-

Dissolution: Dissolve L-3-(4-pyridyl)alanine (1 equivalent) in a mixture of dioxane (or THF) and water.

-

Basification: Cool the solution in an ice bath and add sodium carbonate (or triethylamine) (2-2.5 equivalents) portion-wise while stirring until a clear solution is obtained and the pH is basic.

-

Boc Protection: Add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in dioxane (or THF) dropwise to the reaction mixture at 0-5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Wash the remaining aqueous solution with a non-polar solvent like ether or pentane (B18724) to remove unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl or KHSO₄ solution. The product may precipitate at this stage.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, often as an oil or a semi-solid.[3][4][5]

-

-

Purification (Crystallization):

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate, diethyl ether).

-

Add a non-polar anti-solvent (e.g., hexane, petroleum ether) dropwise until the solution becomes cloudy.

-

Allow the solution to stand at room temperature or in a refrigerator to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.[3][6]

-

Use of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for incorporating a this compound residue into a peptide chain on a solid support (e.g., Merrifield resin) using a standard Boc-SPPS strategy.

Materials:

-

Peptide-resin with a free amino group

-

This compound

-

Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt as coupling reagents

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Piperidine (for Fmoc-SPPS if applicable)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM or DMF for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, followed by a second treatment for 20-30 minutes to remove the N-terminal Boc group.

-

Wash the resin thoroughly with DCM, followed by a neutralization step with a 5-10% solution of DIPEA in DMF.

-

Wash the resin again with DMF and then DCM.

-

-

Coupling:

-

Dissolve this compound (2-4 equivalents) and a coupling agent (e.g., DCC or HOBt) in DMF.

-

If using HBTU/HOBt, pre-activate the amino acid with the coupling reagents and DIPEA for a few minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Washing: After a complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

The resin is now ready for the next deprotection and coupling cycle.

Biological Significance and Signaling Pathways

The incorporation of 4-pyridylalanine into peptides is a key strategy in the design of analogs of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[7][8] These synthetic analogs can act as potent antagonists of the LHRH receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in the reproductive endocrine cascade.[8]

LHRH Receptor Signaling Pathway:

The LHRH receptor is primarily expressed on gonadotropic cells in the anterior pituitary gland. The binding of endogenous LHRH to its receptor initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate steroidogenesis and gametogenesis in the gonads.

The signaling pathway can be summarized as follows:

-

Binding: LHRH binds to the LHRH receptor on the surface of gonadotrope cells.

-

G-Protein Activation: The activated receptor couples to the Gq/11 family of G proteins.

-

PLC Activation: The α-subunit of the G protein activates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

PKC Activation: DAG and Ca²⁺ activate protein kinase C (PKC).

-

MAPK Pathway Activation: The increase in intracellular Ca²⁺ and PKC activation leads to the activation of the mitogen-activated protein kinase (MAPK) cascade.

-

Gene Transcription and Hormone Release: These signaling events culminate in the transcription of genes encoding LH and FSH and the subsequent release of these hormones.

Mechanism of Action of 4-Pyridylalanine-Containing LHRH Antagonists:

LHRH antagonists containing 4-pyridylalanine bind competitively to the LHRH receptor, preventing the binding of endogenous LHRH. This blockage of the receptor disrupts the downstream signaling cascade, leading to a rapid and sustained decrease in the secretion of LH and FSH. This, in turn, suppresses the production of sex steroids. This mechanism is exploited in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[8]

Visualizations

Caption: LHRH receptor signaling pathway and its inhibition by antagonists.

Caption: Workflow for incorporating this compound in SPPS.

Conclusion

This compound is a valuable synthetic building block for the development of novel peptide-based therapeutics. Its unique pyridyl moiety imparts desirable properties for modulating biological targets, most notably the LHRH receptor. The experimental protocols provided herein offer a foundation for the synthesis and application of this compound in research and drug discovery. A thorough understanding of its role in specific signaling pathways, such as the LHRH cascade, is crucial for the rational design of new and more effective therapeutic agents.

References

- 1. peptide.com [peptide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. prepchem.com [prepchem.com]

- 5. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Antagonists of the luteinizing hormone releasing hormone with pyridyl-alanines which completely inhibit ovulation at nanogram dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to Boc-3-(4-pyridyl)-L-alanine: Structure, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-3-(4-pyridyl)-L-alanine, a pivotal building block in modern peptide synthesis and drug development. Its unique structural features make it a valuable component in the design of novel therapeutics, particularly in the development of targeted therapies for conditions such as neuroendocrine tumors. This document details the chemical properties, synthesis, and a key application of Boc-3-(4-pyridyl)-L-alanine, supported by experimental data and protocols.

Core Concepts: Chemical Identity and Properties

Boc-3-(4-pyridyl)-L-alanine is a derivative of the amino acid alanine, featuring a pyridyl group at the β-position and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group. The Boc group provides stability and prevents unwanted side reactions during peptide synthesis, while the pyridine (B92270) ring offers unique opportunities for specific biological interactions.[1]

Chemical Structure

The chemical structure of Boc-3-(4-pyridyl)-L-alanine is characterized by a central chiral carbon, an N-terminal Boc protecting group, a carboxylic acid, and a side chain containing a 4-pyridyl ring.

Synonyms: Boc-L-Ala(4'-pyridyl)-OH, Boc-β-(4'-pyridyl)-Ala-OH

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of Boc-3-(4-pyridyl)-L-alanine and its isomers is presented in the table below. This data is crucial for the identification, characterization, and quality control of the compound.

| Property | Boc-3-(4-pyridyl)-L-alanine | Boc-3-(3-pyridyl)-L-alanine | Boc-3-(2-pyridyl)-L-alanine |

| CAS Number | 37535-57-2 | 117142-26-4 | 71239-85-5 |

| Molecular Formula | C₁₃H₁₈N₂O₄ | C₁₃H₁₈N₂O₄ | C₁₃H₁₈N₂O₄ |

| Molecular Weight | 266.29 g/mol | 266.29 g/mol | 266.3 g/mol |

| Appearance | White to off-white powder | Off-white to pale yellow crystalline powder | White powder |

| Melting Point | 224-232 °C | 136-142 °C | 140-143 °C |

| Optical Rotation | [α]²⁰D = -30 ± 1° (c=1 in DMF) | [α]²⁰D = +15.5 ± 1° (c=1% in EtOH) | [α]²⁰D = -14 ± 1° (c=1 in MeOH) |

| Purity | ≥97.0% (HPLC)[2] | ≥99.0% (TLC) | ≥99% (HPLC) |

Experimental Protocols

Synthesis of Boc-3-(4-pyridyl)-L-alanine

The following is a representative protocol for the Boc protection of a pyridyl-L-alanine derivative, adapted from the synthesis of Boc-3-(3-pyridyl)-L-alanine.[3] This procedure can be modified for the 4-pyridyl isomer.

Materials:

-

3-(4-pyridyl)-L-alanine

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Water

-

Citric acid

-

Sodium chloride (NaCl)

-

Ethyl acetate

-

Magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether

Procedure:

-

Suspend 3-(4-pyridyl)-L-alanine (1 equivalent) in water in an ice bath.

-

Add anhydrous potassium carbonate (1 equivalent) to the stirred suspension.

-

Add a solution of di-tert-butyl dicarbonate (1.5 equivalents) in 1,4-dioxane dropwise over 10 minutes.

-

Allow the mixture to warm to room temperature and stir for 18 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

-

Extract the aqueous residue with ethyl acetate.

-

Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.

-

Saturate the aqueous solution with solid sodium chloride and extract with ethyl acetate.

-

Combine the organic extracts, dry over magnesium sulfate, filter, and evaporate to a low volume under reduced pressure until crystallization begins.

-

Chill the mixture at 0°C for 1 hour.

-

Collect the crystals by filtration, wash with cold diethyl ether, and dry to yield Boc-3-(4-pyridyl)-L-alanine.

Solid-Phase Peptide Synthesis (SPPS) using Boc-3-(4-pyridyl)-L-alanine

Boc-3-(4-pyridyl)-L-alanine is a valuable building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a generalized workflow for incorporating this amino acid into a peptide chain.

Workflow for Boc-SPPS:

Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Application in Drug Development: Somatostatin (B550006) Receptor Antagonists

A significant application of Boc-3-(4-pyridyl)-L-alanine is in the development of somatostatin receptor (SSTR) antagonists for imaging and therapy of neuroendocrine tumors.[4][5][6] The substitution of natural amino acids with pyridylalanine derivatives at specific positions in peptide sequences can modulate receptor binding affinity and pharmacokinetic properties.

A study investigating the effect of pyridylalanine regioisomers in somatostatin antagonists revealed that the replacement of Tyrosine at position 3 with 4-pyridylalanine (4Pal) influences the properties of the resulting radioligand.[4][7]

Quantitative Data: Receptor Binding Affinity

The binding affinity of somatostatin antagonists containing different pyridylalanine isomers to the somatostatin receptor subtype 2 (SST2) was determined through saturation binding studies. The dissociation constant (KD) is a measure of the binding affinity, with lower values indicating higher affinity.

| Compound | KD (nM) |

| [¹⁷⁷Lu]Lu-DOTA-LM3 | 0.09 ± 0.02 |

| [¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3 | 0.18 ± 0.02 |

| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | 0.15 ± 0.01 |

| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | 0.11 ± 0.01 |

Data from a study on radiolabeled somatostatin antagonists.[4]

Somatostatin Receptor Signaling Pathway

Somatostatin receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular signaling events.[8][9][10] The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][11] This, in turn, modulates various cellular processes, including hormone secretion and cell proliferation.[9] Peptide antagonists containing 3-(4-pyridyl)-L-alanine are designed to block this signaling pathway in tumor cells that overexpress somatostatin receptors.

Caption: Simplified somatostatin receptor signaling pathway.

Conclusion

Boc-3-(4-pyridyl)-L-alanine is a crucial synthetic building block with significant potential in the development of novel peptide-based therapeutics. Its unique structural characteristics, particularly the presence of the 4-pyridyl moiety, allow for the fine-tuning of biological activity and pharmacokinetic profiles of drug candidates. The application of this compound in the design of somatostatin receptor antagonists highlights its importance in the field of targeted cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this versatile amino acid derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-3-(4-pyridyl)-Ala-OH = 97.0 HPLC 37535-57-2 [sigmaaldrich.com]

- 3. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 4. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. Somatostatin Receptor Antagonists for Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. somatostatin receptor signaling pathway Gene Ontology Term (GO:0038169) [informatics.jax.org]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to N-alpha-Boc-4-pyridyl-L-alanine

This technical guide provides a comprehensive overview of the core properties of N-alpha-Boc-4-pyridyl-L-alanine, a key building block for researchers, scientists, and drug development professionals. This document details its physicochemical characteristics, experimental protocols for its synthesis and application, and its role in modulating biological signaling pathways.

Core Physicochemical and Identification Properties

N-alpha-Boc-4-pyridyl-L-alanine is a synthetic amino acid derivative widely utilized in peptide synthesis and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for its controlled incorporation into peptide chains, while the 4-pyridyl side chain offers unique properties for influencing the biological activity and physicochemical characteristics of the resulting peptides.

Table 1: Identification and Structural Properties

| Property | Value |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(pyridin-4-yl)propanoic acid |

| Synonyms | Boc-3-(4-pyridyl)-L-alanine, Boc-L-Ala(4-pyridyl)-OH, Boc-4-Pal-OH |

| CAS Number | 37535-57-2[1] |

| Molecular Formula | C₁₃H₁₈N₂O₄[1] |

| Molecular Weight | 266.29 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| InChI Key | FNYWDMKESUACOU-JTQLQIEISA-N[1] |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[1] |

Table 2: Physicochemical Data

| Property | Value | Conditions |

| Melting Point | 224 - 232 °C | |

| Boiling Point | 409.5°C (rough estimate) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| pKa | 3.43 ± 0.10 (Predicted) | |

| Optical Rotation | [α]²⁰/D = -30 ± 1° | c = 1 in DMF |

| Storage Temperature | 2-8°C[1] |

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application of N-alpha-Boc-4-pyridyl-L-alanine in research and development.

Synthesis of N-alpha-Boc-4-pyridyl-L-alanine

The synthesis of N-alpha-Boc-4-pyridyl-L-alanine typically involves the protection of the amino group of 4-pyridyl-L-alanine using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) under basic conditions. The following is a representative protocol adapted from the synthesis of a similar compound.

Materials:

-

3-(4-pyridyl)-L-alanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Ethyl acetate

-

Citric acid

-

Sodium chloride (NaCl)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether

Procedure:

-

Suspend 3-(4-pyridyl)-L-alanine in water in a reaction vessel and cool in an ice bath.

-

Add anhydrous potassium carbonate to the stirred suspension.

-

Slowly add a solution of di-tert-butyl dicarbonate in 1,4-dioxane over a period of 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Concentrate the mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

-

Extract the aqueous layer with ethyl acetate.

-

Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.

-

Saturate the aqueous layer with solid sodium chloride and extract multiple times with ethyl acetate.

-

Combine the organic extracts, dry over magnesium sulfate, filter, and evaporate to a low volume under reduced pressure until crystallization begins.

-

Cool the mixture at 0°C for 1 hour to complete crystallization.

-

Collect the crystals by filtration, wash with cold diethyl ether, and dry to obtain the final product.

Boc Solid-Phase Peptide Synthesis (SPPS)

N-alpha-Boc-4-pyridyl-L-alanine is a key reagent in Boc-SPPS. The following diagram illustrates a single coupling cycle for incorporating a 4-pyridyl-L-alanine residue into a growing peptide chain on a solid support.

General Cycle:

-

Deprotection: Removal of the Boc group from the N-terminus of the resin-bound peptide using an acid such as trifluoroacetic acid (TFA).

-

Neutralization: Neutralization of the resulting ammonium (B1175870) salt with a base like diisopropylethylamine (DIEA).

-

Coupling: Activation of the carboxylic acid of N-alpha-Boc-4-pyridyl-L-alanine with a coupling reagent (e.g., HBTU, HATU) and subsequent reaction with the free N-terminus of the peptide chain.

-

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): Purity assessment of N-alpha-Boc-4-pyridyl-L-alanine is typically performed using reversed-phase HPLC.

-

System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.

-

Detection: UV at 210 nm or 220 nm.

-

Procedure: A sample of the compound is dissolved in the mobile phase, injected onto the column, and the chromatogram is recorded. Purity is determined by the relative area of the product peak.

-

¹H NMR (Expected): Signals for the tert-butyl protons (singlet, ~1.4 ppm), the α-proton (multiplet), the β-protons (multiplets), and the aromatic protons of the pyridyl ring.

-

¹³C NMR (Expected): Resonances for the carbons of the Boc group, the alanine (B10760859) backbone, and the pyridyl ring.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

Expected Molecular Ion: [M+H]⁺ at m/z 267.13.

Biological Activity and Signaling Pathways

The incorporation of 4-pyridyl-L-alanine into peptides can significantly influence their biological properties. The pyridyl group can enhance aqueous solubility and stability of peptides, which is beneficial for drug development.[2][3] It can also modulate the binding affinity of peptides to their target receptors.

Peptides containing 4-pyridyl-L-alanine have been shown to interact with G-protein coupled receptors (GPCRs), such as the glucagon (B607659) receptor and somatostatin (B550006) receptors.

Glucagon Receptor Signaling

Glucagon is a peptide hormone that plays a crucial role in glucose homeostasis. It binds to the glucagon receptor, a GPCR, primarily on liver cells. This binding activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3][4][5][6][] cAMP then activates protein kinase A (PKA), leading to the phosphorylation of enzymes that promote glycogenolysis (breakdown of glycogen (B147801) to glucose) and gluconeogenesis (synthesis of glucose from non-carbohydrate sources), ultimately raising blood glucose levels.[3][5][6][] The incorporation of 4-pyridyl-L-alanine into glucagon analogues can improve their solubility and stability, making them more suitable for therapeutic use in conditions like hypoglycemia.[2][3]

Somatostatin Receptor Signaling

Somatostatin is a peptide hormone that regulates various physiological processes by binding to a family of five GPCRs (SSTR1-5).[2][8] Somatostatin receptor signaling is often inhibitory, for example, by inhibiting the secretion of other hormones like growth hormone and insulin.[9] The binding of somatostatin or its analogues to SSTRs typically activates a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8] This is in contrast to the glucagon receptor pathway. The incorporation of 4-pyridyl-L-alanine into somatostatin analogues can enhance their binding affinity and selectivity for specific somatostatin receptor subtypes, which is of great interest for the development of targeted therapies for neuroendocrine tumors.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. cusabio.com [cusabio.com]

- 5. news-medical.net [news-medical.net]

- 6. youtube.com [youtube.com]

- 8. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]

- 9. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

A Technical Guide to Boc-4-Pal-OH: Synthesis, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Boc-4-pyridyl-L-alanine, commonly referred to as Boc-4-Pal-OH, is a non-natural, protected amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structure, which incorporates a pyridine (B92270) ring in the side chain, imparts valuable properties to peptides, influencing their conformation, solubility, and interaction with biological targets. This technical guide provides a comprehensive overview of Boc-4-Pal-OH, including its chemical and physical properties, detailed experimental protocols for its use in peptide synthesis, and its applications in drug discovery, with a focus on its role in modulating G protein-coupled receptor (GPCR) signaling pathways.

Core Data and Properties

Boc-4-Pal-OH is a white to off-white crystalline powder. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for its use in stepwise peptide synthesis.[1] The key physicochemical properties are summarized below.

| Property | Value | References |

| CAS Number | 37535-57-2 | [2] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [2] |

| Molecular Weight | 266.29 g/mol | [3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 224 - 232 °C | [1] |

| Purity (Typical) | ≥97% to ≥99.5% (by HPLC) | [1][3][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Storage | 2-8°C, sensitive to air and moisture | [1][3] |

Applications in Peptide Synthesis and Drug Discovery

The incorporation of Boc-4-Pal-OH into peptide sequences is a strategic approach to enhance their therapeutic potential. The pyridine side chain can act as a hydrogen bond acceptor and engage in aromatic stacking interactions, which can lead to improved binding affinity and selectivity for biological targets such as GPCRs.[2][5]

Peptides containing 4-pyridylalanine have been investigated for their potential in treating a range of conditions, including metabolic and neurological disorders.[2][6] A notable application is in the development of analogs of Glucagon-Like Peptide-1 (GLP-1) for the treatment of type 2 diabetes.[7][8] The substitution of natural amino acids with 4-pyridylalanine can enhance the aqueous solubility and stability of peptides without compromising their biological activity.[5][9]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Boc-4-Pal-OH

The following is a generalized protocol for the manual incorporation of Boc-4-Pal-OH into a peptide chain using Boc-based Solid-Phase Peptide Synthesis (SPPS). This protocol assumes a synthesis scale of 0.1 mmol on a Merrifield or PAM resin.

Materials and Reagents:

-

Boc-4-Pal-OH

-

Merrifield or PAM resin (e.g., 0.5-1.0 mmol/g loading)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)

-

Scavengers for cleavage (e.g., anisole, thioanisole)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

-

Diethyl ether

-

HPLC grade acetonitrile (B52724) and water

Protocol Steps:

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).

-

Drain and add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.

-

Wash the resin with DCM (2x) and isopropanol (B130326) (2x), followed by DMF (3x).[10]

-

-

Neutralization:

-

Add a solution of 10% DIPEA in DMF to the resin and agitate for 5 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DMF (5x).

-

-

Coupling of Boc-4-Pal-OH:

-

In a separate vial, dissolve Boc-4-Pal-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test.[11]

-

-

Washing: After coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Boc group is removed, wash the peptide-resin with DCM and dry under vacuum.

-

Transfer the dried resin to a specialized HF cleavage apparatus.

-

Add scavengers (e.g., anisole) to the resin.

-

Cool the vessel to 0°C and condense anhydrous HF into it.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under vacuum.[12]

-

-

Peptide Precipitation and Purification:

-

Triturate the residue with cold diethyl ether to precipitate the crude peptide.

-

Wash the peptide pellet with cold ether several times and dry under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[13][14]

-

Characterize the purified peptide by mass spectrometry.[13]

-

Workflow for Boc-SPPS

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathways

Peptides incorporating 4-pyridylalanine are particularly effective in modulating the activity of G protein-coupled receptors (GPCRs). A prime example is the development of long-acting analogs of GLP-1, which target the GLP-1 receptor, a class B GPCR crucial for glucose homeostasis.[7][8][15]

Upon binding of a GLP-1 analog containing 4-pyridylalanine to the GLP-1 receptor on pancreatic β-cells, a conformational change is induced in the receptor. This activates the associated heterotrimeric G protein (Gs), causing the exchange of GDP for GTP on the Gαs subunit. The activated Gαs subunit then dissociates and stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to a cascade of downstream effects that enhance glucose-dependent insulin (B600854) secretion.[8][15][16]

Caption: GLP-1 receptor signaling pathway initiated by a GLP-1 analog.

Conclusion

Boc-4-Pal-OH is a valuable building block for the synthesis of novel peptides with enhanced therapeutic properties. Its incorporation can improve the physicochemical and pharmacological profiles of peptide drug candidates. The provided protocols and a deeper understanding of the signaling pathways involved will aid researchers and drug development professionals in harnessing the full potential of this non-natural amino acid for the creation of next-generation therapeutics.

References

- 1. americanpeptidesociety.org [americanpeptidesociety.org]

- 2. nbinno.com [nbinno.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. news-medical.net [news-medical.net]

- 7. Glucagon-like peptide-1 analogues: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glucagon.com [glucagon.com]

- 9. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. chempep.com [chempep.com]

- 12. benchchem.com [benchchem.com]

- 13. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 14. agilent.com [agilent.com]

- 15. Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Boc-Ala(4-pyridyl)-OH for Researchers

This technical guide provides an in-depth overview of N-tert-Butoxycarbonyl-L-3-(4-pyridyl)alanine, commonly referred to as Boc-Ala(4-pyridyl)-OH. It is tailored for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental context, and workflow visualizations. This non-natural amino acid derivative is a valuable building block in peptide synthesis and medicinal chemistry, primarily due to the unique properties conferred by the 4-pyridyl group.

Core Physicochemical Properties

This compound is a derivative of the amino acid alanine, featuring a tert-Butoxycarbonyl (Boc) protecting group on the alpha-amino group and a 4-pyridyl moiety on the side chain. The Boc group is instrumental in peptide synthesis, preventing unintended reactions at the N-terminus during the coupling of amino acids.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below. Data for both the L-form ((S)-enantiomer) and D-form ((R)-enantiomer) are provided for comparison, as both are utilized in research, particularly in the synthesis of peptides with modified biological activity and stability.

| Property | L-Form (S)-enantiomer | D-Form (R)-enantiomer |

| Molecular Weight | 266.29 g/mol [1][2] | 266.3 g/mol [3] |

| Molecular Formula | C₁₃H₁₈N₂O₄[1][2][4] | C₁₃H₁₈N₂O₄[3] |

| CAS Number | 37535-57-2[1][2] | 37535-58-3[3][5] |

| Melting Point | 224-232 °C[4] | 226-232 °C[3] |

| Appearance | White to off-white or light yellow solid/powder[2][4] | White powder[3] |

| Purity (Typical) | ≥97% (HPLC), ≥99.5% (Chiral HPLC)[4] | ≥99% (HPLC)[3] |

| Optical Rotation | [a]20/D = -30 ± 1° (c=1 in DMF)[4] | [a]20/D = +5.5 ± 0.5º (c=1 in AcOH)[3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6] | Not specified |

Role in Peptide Synthesis and Drug Development

This compound is a versatile reagent for incorporating a pyridyl functional group into peptide chains. The pyridine (B92270) ring can engage in specific interactions with biological targets, such as receptors and enzymes, which is a desirable feature in the design of targeted therapeutics.[3][4] Amino acid derivatives like this are recognized for their potential to influence physiological activities, which underpins their use in developing new drug candidates.[1][2]

The workflow for utilizing Boc-protected amino acids in Solid-Phase Peptide Synthesis (SPPS) is a well-established methodology. The process involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin support.

Conceptual Application in Drug Discovery

The incorporation of non-natural amino acids like 4-pyridylalanine is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptides. These modifications can lead to improved receptor affinity, selectivity, and metabolic stability. The pyridine ring, in particular, can act as a hydrogen bond acceptor or participate in pi-stacking interactions, potentially enhancing the binding of the peptide to its biological target.[3][4]

Experimental Protocols

General Protocol for Boc Protection of Amino Acids

The synthesis of this compound involves the protection of the amino group of 3-(4-pyridyl)alanine. A general and widely used method for this transformation employs di-tert-butyl dicarbonate (B1257347) (Boc₂O).[7]

-

Dissolution : Dissolve the starting amino acid, 3-(4-pyridyl)alanine, in a suitable solvent mixture, such as aqueous sodium hydroxide (B78521) or a mixture of water and an organic solvent like tert-butyl alcohol.[7]

-

Reagent Addition : Add di-tert-butyl dicarbonate (Boc₂O) to the stirred solution. The reaction is typically performed at ambient temperature.

-

pH Adjustment : Maintain the pH of the reaction mixture in the alkaline range (pH ~12-12.5) to ensure the amino group is deprotonated and reactive.[7]

-

Reaction Monitoring : Allow the reaction to proceed for several hours (e.g., 15-18 hours) until completion.[7] The progress can be monitored by techniques like Thin-Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, acidify the mixture to a pH of approximately 3 using a suitable acid (e.g., citric acid or cold dilute HCl) to protonate the carboxylic acid.[7]

-

Extraction : Extract the product into an organic solvent such as ethyl acetate.

-

Purification : Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure. The crude product can be further purified by crystallization.[7]

General Protocol for Peptide Coupling in SPPS

The following protocol outlines the general steps for coupling a Boc-protected amino acid, such as this compound, to a resin-bound amino acid during SPPS.

-

Resin Preparation : Start with a suitable resin (e.g., Wang resin) pre-loaded with the first C-terminal amino acid (Fmoc-protected). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc-Deprotection : Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid. Wash the resin thoroughly with DMF.

-

Amino Acid Activation : In a separate vessel, dissolve this compound (e.g., 4 equivalents) in DMF. Add an activating agent, such as a mixture of N,N'-diisopropylcarbodiimide (DIC) (5 equivalents) and Oxyma (4 equivalents).[8] Allow the activation to proceed for a few minutes.

-

Coupling Reaction : Add the activated amino acid solution to the deprotected resin. Agitate the mixture for a sufficient time (e.g., 1-2 hours) to ensure complete coupling.

-

Washing : After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and by-products.

-

Cycle Repetition : For the addition of subsequent amino acids, repeat the cycle starting with the deprotection step (in this case, Boc-deprotection using an acid like trifluoroacetic acid), followed by neutralization and coupling of the next Boc-protected amino acid.

References

- 1. Boc-3-(4-Pyridyl)-L-alanine | CAS#:37535-57-2 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (R)-N-Boc-(4-Pyridyl)alanine | 37535-58-3 [amp.chemicalbook.com]

- 6. (S)-N-Boc-(4-Pyridyl)alanine | 37535-57-2 [amp.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Boc-Ala(4-pyridyl)-OH (C13H18N2O4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-3-(4-pyridyl)-alanine, commonly referred to as Boc-Ala(4-pyridyl)-OH. With an empirical formula of C13H18N2O4, this non-natural amino acid derivative is a pivotal building block in modern medicinal chemistry and drug discovery. The incorporation of a 4-pyridyl ring into the alanine (B10760859) scaffold offers unique physicochemical properties, including enhanced hydrophilicity and the potential for specific biological interactions, making it a valuable tool in peptide synthesis and the development of novel therapeutics. This document details the compound's properties, provides a representative synthesis protocol, discusses its primary applications, and outlines its key spectral characteristics.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value |

| Molecular Formula | C13H18N2O4 |

| Molecular Weight | 266.29 g/mol [1][2] |

| CAS Number | 37535-57-2[1][2][3] |

| Melting Point | 224-232 °C[3] |

| Appearance | White to off-white powder[3] |

| Purity | ≥97.0% (HPLC)[2] |

| Optical Rotation | [α]20/D = -30 ± 1° (c=1 in DMF)[3] |

| Storage Temperature | 2-8°C[2] |

Synthesis of this compound

Experimental Protocol: N-Boc Protection of L-4-Pyridylalanine

This procedure involves the reaction of L-4-pyridylalanine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions to protect the α-amino group.

Materials:

-

L-4-Pyridylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Water

-

Ethyl acetate (B1210297)

-

Citric acid

-

Sodium chloride (NaCl)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether

Procedure:

-

To an ice-cooled, stirred suspension of L-4-pyridylalanine (1 equivalent) in water, add anhydrous potassium carbonate (1 equivalent).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.5 equivalents) in 1,4-dioxane dropwise over a period of 10-15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

-

Extract the aqueous residue with ethyl acetate to remove any unreacted di-tert-butyl dicarbonate.

-

Adjust the pH of the aqueous solution to approximately 3 by the addition of solid citric acid.

-

Saturate the aqueous layer with solid sodium chloride and extract the product with multiple portions of ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure until the product begins to crystallize.

-

Cool the solution at 0-4°C for several hours to complete crystallization.

-

Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Applications in Drug Discovery and Peptide Synthesis

This compound is primarily utilized as a specialized building block in solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics. The introduction of the 4-pyridyl moiety can significantly influence the biological activity, stability, and pharmacokinetic properties of a peptide.

Key applications include:

-

Enhanced Solubility and Hydrophilicity: The pyridine (B92270) ring increases the polarity of the amino acid side chain, which can improve the aqueous solubility of the resulting peptide. This is a critical factor in overcoming formulation challenges for peptide drugs[4][5][6].

-

Modulation of Biological Activity: The nitrogen atom in the pyridyl ring can act as a hydrogen bond acceptor, potentially leading to altered binding affinities and specificities for biological targets such as receptors and enzymes. Pyridylalanine derivatives have been incorporated into analogs of hormones like glucagon (B607659) to enhance their therapeutic profiles[4][5][6].

-

Development of Novel Therapeutics: This unnatural amino acid is used in the design of novel drug candidates for a range of conditions, including neurological and metabolic diseases[7]. Its unique structure allows for the creation of peptides with tailored properties.

Caption: Workflow for incorporating this compound into peptide-based drug development.

Spectroscopic Data

While a publicly available, comprehensive set of spectra for this compound is limited, its structure can be confirmed using standard spectroscopic techniques. Below are the expected characteristics based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the Boc group, the alanine backbone, and the 4-pyridyl ring.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-butyl (Boc) | ~1.4 | singlet | 9H |

| β-CH₂ | ~3.0 - 3.3 | multiplet | 2H |

| α-CH | ~4.3 - 4.6 | multiplet | 1H |

| NH (amide) | ~5.0 - 5.5 | doublet | 1H |

| Pyridyl H (2,6) | ~8.5 | doublet | 2H |

| Pyridyl H (3,5) | ~7.2 | doublet | 2H |

| COOH | ~10.0 - 12.0 | broad singlet | 1H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| tert-butyl (Boc) | ~28 |

| C(CH₃)₃ (Boc) | ~80 |

| β-C | ~38 |

| α-C | ~54 |

| Pyridyl C (3,5) | ~124 |

| Pyridyl C (4) | ~148 |

| Pyridyl C (2,6) | ~150 |

| C=O (Boc) | ~155 |

| C=O (acid) | ~174 |

FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (acid) | 2500-3300 (broad) | Carboxylic acid O-H stretch |

| N-H (amide) | 3300-3500 | N-H stretch |

| C-H (sp³) | 2850-3000 | Alkyl C-H stretch |

| C=O (acid) | 1700-1725 | Carboxylic acid carbonyl stretch |

| C=O (urethane) | 1680-1700 | Boc carbonyl stretch |

| C=N, C=C (pyridyl) | 1580-1610 | Aromatic ring stretches |

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 267.13. A common fragmentation pattern for Boc-protected amino acids is the loss of the Boc group or components thereof.

Expected Fragments:

-

m/z 211.09: Loss of isobutylene (B52900) (-56 Da) from the Boc group.

-

m/z 167.08: Loss of the entire Boc group (-100 Da).

-

m/z 121.05: Cleavage of the alanine backbone, yielding the pyridylmethyl cation.

Caption: Role of this compound in modulating peptide properties for therapeutic applications.

Conclusion

This compound is a valuable and versatile building block for researchers in peptide chemistry and drug development. Its unique structural features, particularly the hydrophilic and interactive pyridyl moiety, provide a powerful tool for optimizing the properties of peptide-based drug candidates. This guide has summarized its key characteristics, a practical synthesis approach, its role in therapeutic design, and its expected spectral data to support its application in a research and development setting.

References

- 1. Boc-3-(4-Pyridyl)-L-alanine | CAS#:37535-57-2 | Chemsrc [chemsrc.com]

- 2. Boc-3-(4-pyridyl)-Ala-OH = 97.0 HPLC 37535-57-2 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

An In-Depth Technical Guide to Boc-Protected 4-Pyridylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-3-(4-pyridyl)-L-alanine (Boc-4-pyridylalanine), a pivotal building block in contemporary peptide synthesis and drug discovery. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of therapeutic peptides. Detailed experimental protocols for its synthesis and incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS) are provided. Furthermore, this guide elucidates the biological significance of pyridylalanine-containing peptides by examining their potential interaction with key signaling pathways, such as the amyloid precursor protein processing pathway, which is implicated in Alzheimer's disease.

Introduction

Boc-protected 4-pyridylalanine is a non-canonical amino acid derivative that has garnered significant interest in medicinal chemistry and peptide science. The incorporation of the 4-pyridylalanine moiety into peptide sequences can introduce unique structural and functional properties, such as enhanced receptor binding, improved metabolic stability, and altered pharmacokinetic profiles.[1] The tert-butyloxycarbonyl (Boc) protecting group is essential for its application in stepwise peptide synthesis, ensuring the selective formation of peptide bonds at the C-terminus while the N-terminus remains protected.[1] This guide serves as a technical resource for researchers leveraging this versatile compound in their work.

Chemical and Physical Properties

Boc-4-pyridylalanine is a white to off-white crystalline powder. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₂O₄ | Chem-Impex |

| Molecular Weight | 266.29 g/mol | Chem-Impex |

| CAS Number | 37535-57-2 | Chem-Impex |

| Appearance | White to off-white powder | Chem-Impex |

| Purity | ≥97.0% (HPLC) | Sigma-Aldrich |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Spectroscopic Data

The structural integrity of Boc-4-pyridylalanine is confirmed through various spectroscopic techniques. The following tables outline the expected chemical shifts in ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and the characteristic absorption bands in Fourier-Transform Infrared (FTIR) spectroscopy, based on typical values for Boc-protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Typical Chemical Shift (δ, ppm) | Assignment |

| ~1.40 (s, 9H) | tert-butyl protons of Boc group | |

| ~3.0-3.3 (m, 2H) | β-protons (CH₂) | |

| ~4.2-4.5 (m, 1H) | α-proton (CH) | |

| ~5.0-5.5 (d, 1H) | Amide proton (NH) | |

| ~7.2-7.4 (d, 2H) | Pyridyl protons (meta to N) | |

| ~8.5-8.7 (d, 2H) | Pyridyl protons (ortho to N) | |

| ~10.0-12.0 (s, 1H) | Carboxylic acid proton (COOH) |

| ¹³C NMR | Typical Chemical Shift (δ, ppm) | Assignment |

| ~28.3 | tert-butyl carbons of Boc group | |

| ~37-40 | β-carbon (CH₂) | |

| ~53-56 | α-carbon (CH) | |

| ~80.0 | Quaternary carbon of Boc group | |

| ~123-125 | Pyridyl carbons (meta to N) | |

| ~148-150 | Pyridyl carbons (ortho to N) | |

| ~155-157 | Carbonyl carbon of Boc group | |

| ~173-176 | Carboxylic acid carbon (COOH) |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

| O-H stretch | 2500-3300 (broad) | Carboxylic acid |

| N-H stretch | 3250-3400 | Amide |

| C=O stretch | 1680-1720 | Carboxylic acid and Boc group |

| N-H bend | 1510-1540 | Amide II |

| C-N stretch | 1200-1300 | Amide III |

| C-O stretch | 1150-1250 | Boc group |

Experimental Protocols

Synthesis of Boc-4-pyridylalanine

This protocol is adapted from the synthesis of Boc-3-(3-pyridyl)-L-alanine and is expected to yield the desired product with high purity.[2]

Materials:

-

3-(4-pyridyl)-L-alanine

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Ethyl acetate (B1210297)

-

Citric acid

-

Sodium chloride (NaCl)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether

Procedure:

-

Suspend 3-(4-pyridyl)-L-alanine (1 equivalent) in a mixture of water and 1,4-dioxane.

-

Cool the suspension in an ice bath and add anhydrous potassium carbonate (1 equivalent).

-

Add a solution of di-tert-butyl dicarbonate (1.5 equivalents) in 1,4-dioxane dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

-

Extract the aqueous residue with ethyl acetate to remove any non-polar impurities.

-

Adjust the pH of the aqueous layer to approximately 3 with solid citric acid.

-

Saturate the aqueous layer with sodium chloride and extract the product with ethyl acetate (5 times).

-

Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

The product should crystallize upon concentration. Cool at 0°C for 1 hour to maximize crystallization.

-

Collect the crystals by filtration, wash with cold diethyl ether, and dry to obtain Boc-4-pyridylalanine.

Incorporation into a Peptide via Boc-SPPS

This protocol outlines a single coupling cycle for the incorporation of Boc-4-pyridylalanine onto a resin-bound peptide chain using the Boc solid-phase peptide synthesis (SPPS) methodology.

Materials:

-

Peptide-resin with a free N-terminal amino group

-

Boc-4-pyridylalanine

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Deprotection:

-

Swell the peptide-resin in DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

-

Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.

-

Wash the resin with DCM, followed by isopropanol, and then DMF.

-

-

Neutralization:

-

Treat the resin with a solution of 5-10% DIEA in DMF to neutralize the N-terminal ammonium (B1175870) trifluoroacetate (B77799) salt.

-

Wash the resin with DMF.

-

-

Coupling:

-

In a separate vessel, pre-activate Boc-4-pyridylalanine (3-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-4 equivalents) and DIEA (6-8 equivalents) in DMF.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion (e.g., using the Kaiser test).

-

-

Washing:

-

Wash the resin thoroughly with DMF, followed by DCM, to remove excess reagents and byproducts.

-

The cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid to be added to the peptide chain.

Biological Significance and Signaling Pathways

The incorporation of pyridylalanine derivatives into peptides can be a strategic approach to modulate their biological activity. For instance, peptide derivatives of 4-aminopyridine (B3432731) have been investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease, where they have shown potential as inhibitors of β-secretase (BACE1).[3]

BACE1 is a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[4][5] Inhibition of BACE1 can reduce the production of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.[4][5] The signaling pathway below illustrates the role of BACE1 in the amyloidogenic pathway.

Conclusion

Boc-protected 4-pyridylalanine is a valuable and versatile building block for the synthesis of novel peptides with therapeutic potential. Its unique properties allow for the introduction of functionalities that can enhance the biological activity and pharmacokinetic profiles of peptide-based drug candidates. The experimental protocols provided in this guide offer a practical framework for the synthesis and application of this important compound. Furthermore, understanding its potential role in modulating key biological pathways, such as the amyloidogenic processing of APP, highlights its significance in the development of treatments for diseases like Alzheimer's. As research in peptide therapeutics continues to advance, the utility of Boc-4-pyridylalanine is expected to grow, making it an essential tool for scientists in the field of drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 3. The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta-secretase 1 - Wikipedia [en.wikipedia.org]

The Pivotal Role of the Pyridine Ring in the Bioactivity of Boc-Ala(4-pyridyl)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-L-alanyl-4-pyridine (Boc-Ala(4-pyridyl)-OH) is a synthetic amino acid derivative that has garnered significant interest in medicinal chemistry, primarily as a building block for bioactive peptides. The incorporation of the 4-pyridylalanine (4Pal) moiety into peptide sequences can profoundly influence their pharmacological properties, including receptor binding affinity, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the role of the pyridine (B92270) ring in the bioactivity of molecules containing this compound, with a particular focus on its application in the development of somatostatin (B550006) receptor subtype 2 (SST2) antagonists. This document details the impact of the pyridine nitrogen's position on receptor interaction, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction: The Significance of the Pyridine Moiety in Drug Design

The pyridine ring is a common heterocyclic motif found in a vast number of pharmaceuticals. Its presence can impart several advantageous properties to a molecule. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the molecule's solubility, basicity, and ability to interact with biological targets.[1][2] In the context of peptide chemistry, the incorporation of non-natural amino acids like 4-pyridylalanine can introduce unique structural and electronic features that can enhance binding affinity and specificity for a target receptor.[3]

This compound serves as a protected building block in solid-phase peptide synthesis (SPPS), allowing for the precise insertion of a 4-pyridylalanine residue into a peptide chain. The tert-butoxycarbonyl (Boc) protecting group on the amino terminus is stable under various coupling conditions and can be readily removed with mild acid, making it a valuable tool in the synthesis of complex peptides.

The Role of the Pyridine Ring in Somatostatin Receptor Antagonists

A prominent example of the application of this compound is in the synthesis of potent and selective antagonists for the somatostatin receptor subtype 2 (SST2). SST2 is overexpressed in many neuroendocrine tumors, making it an important target for both diagnostic imaging and radionuclide therapy.[1][4]

A key study investigated the impact of replacing the tyrosine residue at position 3 (Tyr3) in the SST2 antagonist LM3 with pyridylalanine (Pal) regioisomers: 2-pyridylalanine (2Pal), 3-pyridylalanine (3Pal), and 4-pyridylalanine (4Pal).[1] This systematic modification allowed for a direct assessment of the role of the nitrogen atom's position within the pyridine ring on the antagonist's bioactivity.

Quantitative Analysis of Bioactivity

The study revealed that the position of the nitrogen atom in the pyridylalanine ring significantly influences the physicochemical properties and biological activity of the resulting SST2 antagonist. The key findings are summarized in the tables below.

Table 1: Physicochemical and In Vitro Properties of [¹⁷⁷Lu]Lu-DOTA-[xPal³]-LM3 Analogs [1]

| Compound | logD (Hydrophilicity) | K D (nM) (Binding Affinity) | IC₅₀ (nM) (Internalization) |

| [¹⁷⁷Lu]Lu-DOTA-LM3 (Tyr³) | -2.3 ± 0.1 | 0.09 ± 0.02 | 1.1 ± 0.2 |

| [¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3 | -2.3 ± 0.1 | 0.18 ± 0.02 | 1.4 ± 0.2 |

| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | -2.5 ± 0.1 | 0.15 ± 0.01 | 1.1 ± 0.1 |

| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | -2.6 ± 0.1 | 0.11 ± 0.01 | 0.9 ± 0.1 |

Data presented as mean ± standard deviation.

Analysis of the Data:

-

Hydrophilicity (logD): The incorporation of pyridylalanine generally increased the hydrophilicity of the peptide, with the 4-pyridylalanine analog exhibiting the highest hydrophilicity (lowest logD value).[1] This property can influence the pharmacokinetic profile of the drug, including its clearance from the body.

-

Binding Affinity (K D ): All the pyridylalanine-containing analogs demonstrated high binding affinity for the SST2 receptor, with K D values in the sub-nanomolar range.[1] The 4-pyridylalanine analog ([¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3) showed a binding affinity comparable to the parent compound, suggesting that the 4-pyridyl moiety is well-tolerated and may engage in favorable interactions within the receptor's binding pocket.[1]

-

Internalization (IC₅₀): The IC₅₀ values for the inhibition of agonist-induced receptor internalization were similar across all tested compounds, indicating that the pyridylalanine modifications did not negatively impact the antagonist's ability to occupy the receptor and block agonist activity.[1]

These results underscore the critical role of the pyridine ring's structure in fine-tuning the properties of the peptide. The position of the nitrogen atom influences the electronic distribution and dipole moment of the side chain, which in turn affects its interaction with the receptor and its overall physicochemical characteristics.[3] The favorable profile of the 4-pyridylalanine analog highlights its potential for developing improved SST2-targeted radiopharmaceuticals.[1]

Signaling Pathways

Somatostatin receptors, including SST2, are G protein-coupled receptors (GPCRs).[5][6] Upon binding of an agonist, these receptors activate intracellular signaling cascades that typically lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[2] This, in turn, modulates various cellular processes, including hormone secretion and cell proliferation.[7] SST2 activation can also stimulate other pathways, including the activation of protein tyrosine phosphatases (SHP-1 and SHP-2) and the modulation of MAPK/ERK and PI3K/Akt signaling, ultimately leading to cell cycle arrest and apoptosis.[2][6]

Somatostatin antagonists, such as those incorporating 4-pyridylalanine, competitively bind to the SST2 receptor, thereby blocking the downstream signaling initiated by the natural ligand, somatostatin, or synthetic agonists.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and evaluation of bioactive peptides containing this compound.

Boc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating 4-pyridylalanine is typically achieved using Boc-based solid-phase peptide synthesis.

Materials:

-

This compound

-

Other required Boc-protected amino acids

-

Merrifield resin (or other suitable solid support)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, DCC/HOBt)

-

Cleavage cocktail (e.g., HF/anisole)

General Protocol:

-

Resin Swelling: The solid support resin is swelled in an appropriate solvent (e.g., DCM or DMF).

-

Boc Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a solution of TFA in DCM (typically 25-50%).

-

Neutralization: The deprotected amino group is neutralized with a base, such as DIEA in DCM.

-

Coupling: The next Boc-protected amino acid (e.g., this compound) is activated with a coupling agent and added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a Kaiser test.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail, such as liquid hydrogen fluoride.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

- 1. benchchem.com [benchchem.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Somatostatin receptor - Wikipedia [en.wikipedia.org]

- 6. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Boc-Ala(4-pyridyl)-OH

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

N-tert-Butoxycarbonyl-L-3-(4-pyridyl)alanine, commonly referred to as Boc-Ala(4-pyridyl)-OH or Boc-4-Pal-OH, is a specialized amino acid derivative crucial in peptide synthesis and pharmaceutical development.[1] The incorporation of a 4-pyridyl moiety offers a unique combination of aromaticity and hydrophilicity, enabling the modification of peptide characteristics such as solubility, stability, and receptor interaction.[2][3] This guide provides a comprehensive overview of the safety, handling, and core applications of this compound, compiling available data into a structured format for easy reference. It includes detailed safety information, recommended handling and storage protocols, and representative experimental procedures for its use in solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties

This compound is a white to off-white powder. Its structure combines the L-alanine backbone with a 4-pyridyl group attached to the β-carbon and an acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amino group. This Boc group is fundamental for its application in stepwise peptide synthesis.

| Property | Value | Reference |

| CAS Number | 37535-57-2 | [1][4][5] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1][5][6] |

| Molecular Weight | 266.29 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥99.5% (Chiral HPLC) | [1] |

| Melting Point | 224 - 232 °C | [1] |

| Optical Rotation | [a]20/D = -30 ± 1 ° (c=1 in DMF) | [1] |

| Synonyms | Boc-4-Pal-OH, Boc-L-Ala(4'-pyridyl)-OH, N-α-Boc-4-pyridyl-L-alanine | [1][6] |

Safety and Hazard Information

While extensive toxicological data is not available for this compound, information from Safety Data Sheets (SDS) provided by various suppliers allows for a summary of known hazards and precautionary measures. The compound is generally intended for research use only.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Precautionary Statements and Personal Protective Equipment (PPE)

| Type | Precautionary Statement Codes |

| Prevention | P261, P264, P271, P280 |

| Response | P302+P352, P304+P340, P305+P351+P338 |

| Storage | P403+P233, P405 |

| Disposal | P501 |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved dust mask or respirator (e.g., N95) if ventilation is inadequate or dust is generated.

Handling, Storage, and First Aid

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling and Storage

| Parameter | Recommendation |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Use in a well-ventilated area or fume hood. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 0 - 8 °C.[1] |

| Incompatible Materials | Strong oxidizing agents. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |

Experimental Protocols and Applications

This compound is primarily used as a building block in Boc-based solid-phase peptide synthesis (SPPS). The 4-pyridyl side chain can enhance the aqueous solubility of the resulting peptides, a significant advantage in drug development.[2][3] For instance, the incorporation of 4-pyridyl-alanine has been successfully employed in the synthesis of glucagon (B607659) analogues to improve their biophysical properties while maintaining biological activity.[2][7]

Representative Synthesis of Boc-Protected Pyridyl-Alanine

Reaction: L-3-(3-pyridyl)alanine + Di-tert-butyl dicarbonate (B1257347) → Boc-3-(3-pyridyl)-L-alanine

Materials:

-

3-(3-pyridyl)-(S)-alanine

-

Anhydrous potassium carbonate (K₂CO₃)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Water

-

Ethyl acetate (B1210297)

-

Citric acid

-

Sodium chloride (NaCl)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Ether

Procedure:

-

Suspend 3-(3-pyridyl)-(S)-alanine (54 mmol) in water (50 ml) and cool in an ice bath.

-

Add anhydrous potassium carbonate (54 mmol).

-

Add a solution of di-tert-butyl dicarbonate (82 mmol) in 1,4-dioxane (25 ml) dropwise over 10 minutes.

-

Allow the mixture to warm to room temperature and stir for 18 hours.